![molecular formula C23H24O5 B2524306 3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one CAS No. 159647-65-1](/img/structure/B2524306.png)
3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one
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Overview
Description
The compound “3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one” is a complex organic molecule. The benzo[d][1,3]dioxol-5-yl group suggests the presence of a benzodioxole ring, which is a common feature in many bioactive compounds . The 4H-chromen-4-one part indicates a chromone structure, which is a backbone of many medicinal compounds due to its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the benzodioxole and chromone rings would likely contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzodioxole and chromone groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and chromone groups could affect its solubility, stability, and reactivity .Scientific Research Applications
- A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been synthesized and evaluated for their antiproliferative activity against cancer cells. Specifically, they were tested against CCRF-CEM , LNCaP , and MIA PaCa-2 cancer cell lines .
- Although not naturally occurring, this compound is chemically synthesized and intended for use as a flavoring substance in specific categories of food. However, it is not recommended for use in beverages .
- The MEP of this compound can be visualized to gain insights into its charge distribution, molecular size, and shape .
Anticancer Activity
Flavoring Agent
Molecular Electrostatic Potentials (MEP)
Ligand Synthesis
Mechanism of Action
Target of Action
The compound 3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one has been found to have significant activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules are a key target for anticancer agents due to their role in cell division .
Mode of Action
The compound interacts with its targets, the microtubules, by modulating their assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces apoptosis in cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By interacting with microtubules and tubulin, it disrupts the normal function of these structures, leading to cell cycle arrest and apoptosis . This results in the inhibition of cancer cell proliferation.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By causing cell cycle arrest and inducing apoptosis, the compound effectively inhibits the growth of cancer cells . This makes it a potential candidate for further development as an anticancer agent.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2,6-diethyl-7-propan-2-yloxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-14-9-16-20(11-19(14)27-13(3)4)28-17(6-2)22(23(16)24)15-7-8-18-21(10-15)26-12-25-18/h7-11,13H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFQBMXTSMUZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one |
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